molecular formula C15H18ClNO4 B2516129 Diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate CAS No. 103976-15-4

Diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate

Cat. No.: B2516129
CAS No.: 103976-15-4
M. Wt: 311.76
InChI Key: CZXLJWFCLVRUTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate is an organic compound with the molecular formula C15H18ClNO4. It is known for its unique structure, which includes a diethyl malonate moiety linked to a 2-chloro-4-methylaniline group via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate can be synthesized through a condensation reaction between diethyl malonate and 2-chloro-4-methylaniline in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, where the reactants are heated together in a suitable solvent like ethanol .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate is unique due to the presence of the 2-chloro-4-methylaniline moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

diethyl 2-[(2-chloro-4-methylanilino)methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4/c1-4-20-14(18)11(15(19)21-5-2)9-17-13-7-6-10(3)8-12(13)16/h6-9,17H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXLJWFCLVRUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)C)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.